8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline
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Overview
Description
8,8’-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline is a chemical compound with the molecular formula C26H20N2S2 and a molecular weight of 424.6 g/mol It is characterized by the presence of two quinoline units connected by a 1,2-phenylenebis(methylenesulfanediyl) linker
Preparation Methods
The synthesis of 8,8’-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline typically involves the reaction of quinoline derivatives with a suitable 1,2-phenylenebis(methylenesulfanediyl) precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
8,8’-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of sulfoxides back to sulfides.
Scientific Research Applications
8,8’-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8,8’-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline units can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. These interactions can disrupt cellular processes and contribute to the compound’s biological activity .
Comparison with Similar Compounds
8,8’-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline can be compared with other similar compounds, such as:
8,8’-[1,2-Phenylenebis(methylenethio)]bisquinoline: This compound has a similar structure but with different substituents on the quinoline units, leading to variations in its chemical and biological properties.
8,8’-[1,2-Phenylenebis(methyleneoxy)]bisquinoline:
8,8’-[1,2-Phenylenebis(methylenesulfonyl)]bisquinoline: The sulfonyl groups in this compound can enhance its solubility and reactivity compared to the sulfanediyl analog.
Properties
CAS No. |
320597-41-9 |
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Molecular Formula |
C26H20N2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
8-[[2-(quinolin-8-ylsulfanylmethyl)phenyl]methylsulfanyl]quinoline |
InChI |
InChI=1S/C26H20N2S2/c1-2-8-22(18-30-24-14-4-10-20-12-6-16-28-26(20)24)21(7-1)17-29-23-13-3-9-19-11-5-15-27-25(19)23/h1-16H,17-18H2 |
InChI Key |
OUZHNVWTCMRZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC3=C2N=CC=C3)CSC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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